molecular formula C8H16O2 B1619943 Methyl 5-methylhexanoate CAS No. 2177-83-5

Methyl 5-methylhexanoate

Cat. No. B1619943
Key on ui cas rn: 2177-83-5
M. Wt: 144.21 g/mol
InChI Key: VMHVFMBDCWCBHO-UHFFFAOYSA-N
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Patent
US05428062

Procedure details

The 5-methyl-caproic acid (30 g) was treated with methanol (600 ml) and sulfuric acid (3 ml), and thus methyl 5-methylcaproate was obtained. Yield: 27 g (81%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].S(=O)(=O)(O)O.[CH3:15]O>>[CH3:1][CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:15])=[O:7]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(CCCC(=O)O)C
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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